![molecular formula C7H4BrClN2 B1525324 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-08-4](/img/structure/B1525324.png)
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Chemical Structure and Properties 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: Not explicitly provided; structurally inferred from and ) is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core. The bromine and chlorine substituents at positions 3 and 6, respectively, enhance its reactivity and electronic diversity, making it a versatile intermediate in medicinal chemistry and materials science . Its molecular formula is C₇H₄BrClN₂ (molecular weight: ~247.5 g/mol), with moderate solubility in polar organic solvents like DMSO and ethanol .
Applications
The compound is primarily used in drug discovery, particularly in the development of kinase inhibitors and other therapeutics targeting protein-protein interactions . Its stability under standard laboratory conditions and capacity for further functionalization (e.g., cross-coupling reactions) make it a valuable synthetic building block .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-6-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
3-Bromo-6-chloro-7-azaindole interacts with the Tyrosine Protein Kinase SRC, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of Tyrosine Protein Kinase SRC by 3-Bromo-6-chloro-7-azaindole affects various biochemical pathways. For instance, it can impact the MAP kinase pathway , which plays a key role in cellular proliferation . The compound’s action on this pathway can lead to downstream effects such as reduced cell proliferation .
Pharmacokinetics
These properties include solubility, pK A, and lipophilicity .
Result of Action
The result of 3-Bromo-6-chloro-7-azaindole’s action is a decrease in cellular proliferation due to the inhibition of Tyrosine Protein Kinase SRC . This makes the compound a potential candidate for the development of antiproliferative agents .
Action Environment
The action, efficacy, and stability of 3-Bromo-6-chloro-7-azaindole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown inhibitory effects on fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The interaction with these receptors involves binding to their active sites, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making this compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By blocking this pathway, this compound can induce apoptosis in cancer cells and reduce their invasive capabilities . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFRs by binding to their active sites . This binding prevents the receptors from undergoing autophosphorylation, a critical step in the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis. Furthermore, this compound can modulate the activity of other enzymes and proteins involved in cell signaling and metabolism, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound maintains its inhibitory effects on FGFRs and continues to induce apoptosis in cancer cells even after prolonged exposure . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to be dose-dependent. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity . The interaction with cytochrome P450 enzymes can also influence the metabolic flux and levels of other metabolites, potentially affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments . The localization within the nucleus allows it to interact with nuclear receptors and transcription factors, thereby influencing gene expression and cell signaling pathways .
Biological Activity
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with bromine and chlorine substituents, which are critical for its interaction with biological targets. Research indicates that this compound may play a significant role in the inhibition of various kinases and receptors, particularly in cancer therapy and other disease treatments.
- Molecular Formula : C7H4BrClN2
- CAS Number : 24729426
- Structure : Structure of this compound
The biological activity of this compound primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in regulating cell proliferation, migration, and survival. The inhibition of these receptors by the compound can disrupt several key signaling pathways, including:
- RAS–MEK–ERK pathway
- PI3K–Akt pathway
- PLCγ pathway
These pathways are often implicated in cancer progression and metastasis, making FGFR inhibitors valuable in oncology.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Breast Cancer : The compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. This suggests a potential therapeutic application in breast cancer treatment .
Inhibition of SGK-1 Kinase
Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in various renal and cardiovascular diseases. The inhibition of SGK-1 could provide therapeutic benefits for conditions related to electrolyte balance and renal fibrosis .
Data Table: Biological Activities and IC50 Values
Scientific Research Applications
Inhibition of Human Neutrophil Elastase (HNE)
One of the most notable applications of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of human neutrophil elastase (HNE). HNE is an enzyme implicated in various inflammatory diseases, particularly those affecting the respiratory system. The compound's structure allows it to interact with specific molecular targets, potentially modulating enzyme function through binding at active or allosteric sites. Studies suggest that the presence of halogen substitutions enhances binding affinity due to hydrophobic interactions and hydrogen bonding capabilities.
Potential in Cancer Therapy
Research involving pyrrolo[2,3-b]pyridine derivatives indicates their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis. For instance, derivatives similar to this compound have shown promising results in inhibiting FGFR signaling pathways, making them attractive candidates for cancer therapy .
Case Studies and Research Findings
Several studies have explored the properties and applications of pyrrolopyridine derivatives:
- Study on FGFR Inhibition : A study demonstrated that certain pyrrolo[2,3-b]pyridine derivatives exhibited IC50 values in the nanomolar range against FGFRs, highlighting their potential as lead compounds in cancer treatment .
- Neutrophil Elastase Inhibition Studies : Molecular docking simulations have indicated favorable geometries for enzyme-ligand interactions with HNE, suggesting that modifications to the structure of this compound could enhance its inhibitory potency and selectivity against this target.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via sequential halogenation of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C to introduce bromine at the 3-position .
- Chlorination : Substitution or electrophilic chlorination using reagents like POCl₃ or SOCl₂ under reflux conditions for the 6-position .
Yield Optimization Factors :
Q. How is the compound characterized to confirm purity and structure?
Answer:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and carbons confirm substitution patterns. Absence of extraneous peaks indicates purity .
- HRMS : Exact mass verification (e.g., [M+H]+ = 246.90) .
- HPLC : Purity >95% with retention time matching reference standards .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation be addressed during synthesis?
Answer: Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directing Groups : Temporary protection of reactive sites (e.g., using tosyl groups) to steer halogenation .
- Metal Catalysis : Pd-mediated cross-coupling to install halogens selectively .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for bromination at electron-rich positions .
Case Study :
Halogenation Step | Reagent | Regioselectivity Achieved | Reference |
---|---|---|---|
Bromination at 3-position | NBS in DMF | 90% selectivity | |
Chlorination at 6-position | POCl₃ with AlCl₃ | 85% selectivity |
Q. How should researchers resolve contradictions in reported reaction yields (e.g., 36% vs. 75%)?
Answer: Discrepancies often arise from subtle differences in conditions. A systematic approach includes:
Replicate Literature Protocols : Ensure exact reagent ratios, temperatures, and workup steps .
Analytical Validation : Use quantitative NMR or LC-MS to identify byproducts (e.g., dehalogenated species) .
Scale-Dependent Effects : Pilot small-scale reactions (1–5 mmol) before scaling up. Microwaves or flow reactors improve consistency .
Example : A reported 75% yield for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine required NaH in THF, while lower yields (36%) occurred with incomplete alkylation due to moisture .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Answer:
-
Core Modifications :
Substituent Biological Impact Reference Bromine at 3-position Enhances kinase inhibition (e.g., JAK2) . Chlorine at 6-position Improves metabolic stability . -
Functionalization :
Case Study : 5-Aryl derivatives showed 10-fold higher potency than parent compounds in kinase assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrolo[2,3-b]pyridines
Key Observations :
- Positional Effects : Bromine at C3 (vs. C5) increases steric hindrance, affecting binding affinity in kinase inhibitors .
- Electrophilicity: Dual halogenation (Br/Cl) in the target compound enhances reactivity for nucleophilic aromatic substitution compared to mono-halogenated analogs .
- Solubility : Methoxy or ethyl groups improve solubility but may reduce membrane permeability in biological systems .
Thieno[2,3-b]pyridines and Other Heterocycles
Compounds like thieno[2,3-b]pyridine () replace the pyrrole ring with a thiophene, altering electronic properties:
- Thieno[2,3-b]pyridines: Sulfur atoms increase π-electron density, enabling applications in optoelectronics and as antimicrobial agents .
- Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine: Fused pyrimidine-thiophene systems exhibit broad-spectrum antiviral activity .
Comparison with Target Compound :
- Reactivity: Thieno analogs are less electrophilic than halogenated pyrrolopyridines, limiting their use in cross-coupling reactions .
- Biological Activity : Sulfur-containing heterocycles often show higher metabolic stability but lower kinase selectivity compared to pyrrolopyridines .
Derivatization Strategies :
- Cross-Coupling: Suzuki-Miyaura or Sonogashira reactions introduce aryl/alkynyl groups at C3 or C6 .
- N-Functionalization : Protection/deprotection of the pyrrole NH enables selective modifications .
Case Study: In -Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes Sonogashira coupling with ethynylpyridine to yield a potent kinase inhibitor (75% yield) .
Properties
IUPAC Name |
3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRPIZFOVAXYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696597 | |
Record name | 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-08-4 | |
Record name | 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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